molecular formula C10H8N2O2 B1509716 3-Aminoisoquinoline-7-carboxylic acid CAS No. 1337881-34-1

3-Aminoisoquinoline-7-carboxylic acid

Cat. No.: B1509716
CAS No.: 1337881-34-1
M. Wt: 188.18 g/mol
InChI Key: JWYMSZPSIYOAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Aminoisoquinoline-7-carboxylic acid” is a chemical compound with the CAS Number: 1337881-34-1 . Its linear formula is C10H8N2O2 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H8N2O2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) . The molecular weight of the compound is 188.19 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antibacterial Efficacy

A study by Domagala et al. (1993) explored a series of quinolone antibacterials containing a similar moiety to 3-Aminoisoquinoline-7-carboxylic acid. They found that these compounds exhibited significant antibacterial activity against both Gram-negative and Gram-positive organisms in vitro and in vivo. This suggests the potential of this compound derivatives in antibacterial applications (Domagala et al., 1993).

Synthesis of Constrained Tyrosine Analogues

Verschueren et al. (1992) reported on the synthesis of tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained analogue of tyrosine. This highlights the role of such compounds in developing novel amino acid analogues, which can be crucial in peptide and protein research (Verschueren et al., 1992).

Biosynthesis of Isoquinoline Alkaloids

Rueffer et al. (1981) studied the biosynthesis of isoquinoline alkaloids, a significant group of compounds in the plant kingdom. Their research suggests that derivatives of this compound could play a role in the natural biosynthetic pathways of these pharmacologically important alkaloids (Rueffer et al., 1981).

PPARγ Agonists for Diabetes Treatment

Azukizawa et al. (2008) synthesized a series of tetrahydroisoquinoline-3-carboxylic acid derivatives, identifying them as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. One of these compounds showed promise in reducing plasma glucose and triglyceride levels, indicating the potential of this compound derivatives in diabetes treatment (Azukizawa et al., 2008).

Cytotoxic Activity in Cancer Research

Bu et al. (2001) investigated a series of compounds related to this compound for their cytotoxic activity. They found that certain derivatives showed substantial growth delays in colon tumors in mice, highlighting the potential of these compounds in cancer research (Bu et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-Aminoisoquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacological properties. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s biochemical and pharmacological properties.

Properties

IUPAC Name

3-aminoisoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMSZPSIYOAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737374
Record name 3-Aminoisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-34-1
Record name 3-Aminoisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to that described in Steps 3-4 of Intermediate 21, using 7-bromoisoquinolin-3-amine. +ESI (M+H) 189.2; 1H NMR (400 MHz, CD3OD, δ): 8.87 (s, 1H), 8.52 (d, J=0.78 Hz, 1H), 7.98 (dd, J=8.78, 1.76 Hz, 1H), 7.54 (d, J=8.78 Hz, 1H), 6.77 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 4
3-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Aminoisoquinoline-7-carboxylic acid
Reactant of Route 6
3-Aminoisoquinoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.